molecular formula C11H12O4 B091635 3-(2-Acetoxyphenyl)propanoic acid CAS No. 17123-74-9

3-(2-Acetoxyphenyl)propanoic acid

Cat. No.: B091635
CAS No.: 17123-74-9
M. Wt: 208.21 g/mol
InChI Key: MTAAFLMZZIYJHI-UHFFFAOYSA-N
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Description

Desvaleryl Valsartan, also known as Valsartan Desvaleryl Impurity, is a chemical compound with the molecular formula C19H21N5O2. It is an intermediate in the synthesis of Valsartan, a widely used antihypertensive drug. Desvaleryl Valsartan is primarily studied for its role in the production and degradation of Valsartan .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desvaleryl Valsartan involves multiple steps, starting from 4’-methyl-2-cyanobiphenyl. The key step in the synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . The process includes selective bromination, followed by a series of reactions to form the final product.

Industrial Production Methods: Industrial production of Desvaleryl Valsartan follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow processes and advanced reactor designs, such as coil reactors and packed-bed reactors, enhances the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Desvaleryl Valsartan undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Utilizes reducing agents to reduce the compound.

    Substitution: Involves the replacement of specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Desvaleryl Valsartan has several scientific research applications:

Mechanism of Action

Desvaleryl Valsartan exerts its effects by interacting with the angiotensin II receptor. It blocks the binding of angiotensin II to the receptor, preventing vasoconstriction and reducing blood pressure. This mechanism is similar to that of Valsartan, which is a potent angiotensin II receptor blocker .

Comparison with Similar Compounds

    Valsartan: The parent compound, used as an antihypertensive drug.

    Telmisartan: Another angiotensin II receptor blocker with similar effects.

    Candesartan: A compound with a similar mechanism of action but different pharmacokinetic properties.

    Olmesartan: Another member of the angiotensin II receptor blocker family.

Uniqueness: Desvaleryl Valsartan is unique due to its role as an intermediate in the synthesis of Valsartan. It provides insights into the metabolic pathways and degradation products of Valsartan, making it valuable for research and industrial applications .

Properties

IUPAC Name

3-(2-acetyloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAAFLMZZIYJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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